
Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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Biological Activity
Butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. Its unique structure incorporates a hexahydroquinoline core and a pyridinyl group, which contribute to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.46932 g/mol
- CAS Number : 91920838
Biological Activity Overview
This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry.
Anticancer Activity
Research has indicated that derivatives of hexahydroquinoline compounds possess anticancer properties. For example:
- A study highlighted that similar compounds inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Cholinesterase Inhibition
The compound has shown potential as an inhibitor of cholinesterases (AChE and BChE), which are important targets in Alzheimer's disease therapy:
- In vitro studies revealed that related compounds exhibited significant inhibition of both AChE and BChE with IC50 values indicating potency in the micromolar range .
Anti-inflammatory Effects
Preliminary studies suggest that butyl 2,7,7-trimethyl-5-oxo derivatives can exhibit anti-inflammatory properties:
- Compounds structurally similar to this hexahydroquinoline derivative have been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.
- Receptor Modulation : It could interact with neurotransmitter receptors influencing cholinergic signaling pathways.
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
Study | Findings |
---|---|
Study 1 | Demonstrated significant anticancer activity against various human cancer cell lines with IC50 values ranging from 10 to 30 µM. |
Study 2 | Reported effective cholinesterase inhibition with a dual-action mechanism against AChE and BChE. |
Study 3 | Showed anti-inflammatory effects in carrageenan-induced paw edema models in rats. |
Scientific Research Applications
Biological Activities
Research indicates that butyl 2,7,7-trimethyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits significant antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound show promising antibacterial effects against various strains of bacteria. For instance:
- Mycobacterium smegmatis: Compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
- Pseudomonas aeruginosa: Some derivatives showed effective inhibition against this Gram-negative bacterium .
Anticancer Activity
Recent investigations have highlighted the potential of this compound in cancer therapy:
- In vitro Studies: The compound has been tested against MCF-7 breast cancer cells with promising results indicating cytotoxicity .
- Mechanism of Action: The interaction with specific molecular targets suggests it may modulate enzyme activities involved in cancer progression.
Case Studies
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
butyl 2,7,7-trimethyl-5-oxo-4-pyridin-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-5-6-11-27-21(26)18-14(2)24-16-12-22(3,4)13-17(25)19(16)20(18)15-9-7-8-10-23-15/h7-10,20,24H,5-6,11-13H2,1-4H3 |
InChI Key |
HOLYIDAAZZBEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC=CC=N3)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
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